molecular formula C20H24N2O4 B14328455 1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]- CAS No. 110662-23-2

1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-

Cat. No.: B14328455
CAS No.: 110662-23-2
M. Wt: 356.4 g/mol
InChI Key: OAASQSSBLPZNGY-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- is a chemical compound with a complex structure, characterized by the presence of two 2,5-dimethoxyphenyl groups attached to an ethylenediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- typically involves the reaction of ethylenediamine with 2,5-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is then heated under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular pathways, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Similar structure but with phenyl groups instead of 2,5-dimethoxyphenyl groups.

    1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(phenylmethyl)-: Contains additional methyl groups on the nitrogen atoms.

    N-Ethyl-N’-methyl-1,2-ethanediamine: Different alkyl groups attached to the nitrogen atoms.

Uniqueness

1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- is unique due to the presence of the 2,5-dimethoxyphenyl groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

110662-23-2

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-N-[2-[(2,5-dimethoxyphenyl)methylideneamino]ethyl]methanimine

InChI

InChI=1S/C20H24N2O4/c1-23-17-5-7-19(25-3)15(11-17)13-21-9-10-22-14-16-12-18(24-2)6-8-20(16)26-4/h5-8,11-14H,9-10H2,1-4H3

InChI Key

OAASQSSBLPZNGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NCCN=CC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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